

Application Note: HPLC Analysis of Methylenedihydrotanshinquinone

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Compound of Interest

Compound Name: Methylenedihydrotanshinquinone

Cat. No.: B3027294

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylenedihydrotanshinquinone is a derivative of tanshinone, a class of bioactive compounds extracted from the roots of *Salvia miltiorrhiza* (Danshen). These compounds are of significant interest in pharmaceutical research due to their potential therapeutic properties. Accurate and reliable quantification of **Methylenedihydrotanshinquinone** in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the analysis of **Methylenedihydrotanshinquinone** using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be simple, rapid, and robust for routine analysis.

Experimental Protocols

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate **Methylenedihydrotanshinquinone** from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. Detection and quantification are performed using a UV-Vis detector at a wavelength where **Methylenedihydrotanshinquinone** exhibits maximum absorbance.

Materials and Reagents

- Apparatus:
 - HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
 - Analytical balance
 - Vortex mixer
 - Centrifuge
 - Ultrasonic bath
 - Syringe filters (0.45 µm)
- Chemicals and Reagents:
 - **Methylenedihydrotanshinquinone** reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC grade, purified)
 - Formic acid (optional, for mobile phase modification)

Chromatographic Conditions

Parameter	Condition
Column	C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile : Water (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30 °C
Detection	UV at 270 nm
Run Time	10 minutes

Preparation of Standard Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Methylenedihydroanthraquinone** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from a hypothetical plant extract)

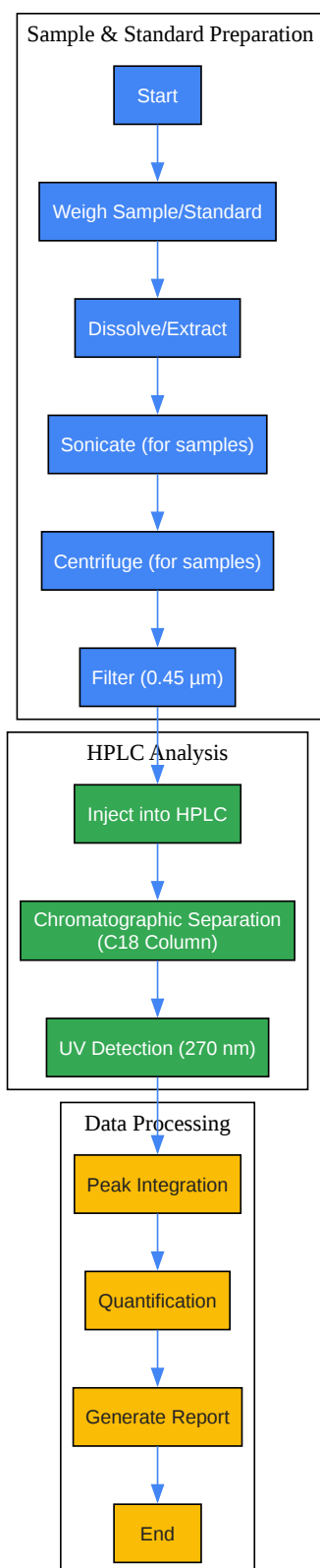
- Extraction: Weigh 1.0 g of powdered plant material and add 25 mL of methanol.
- Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
- Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following table summarizes the hypothetical quantitative data obtained from the validation of this HPLC method.

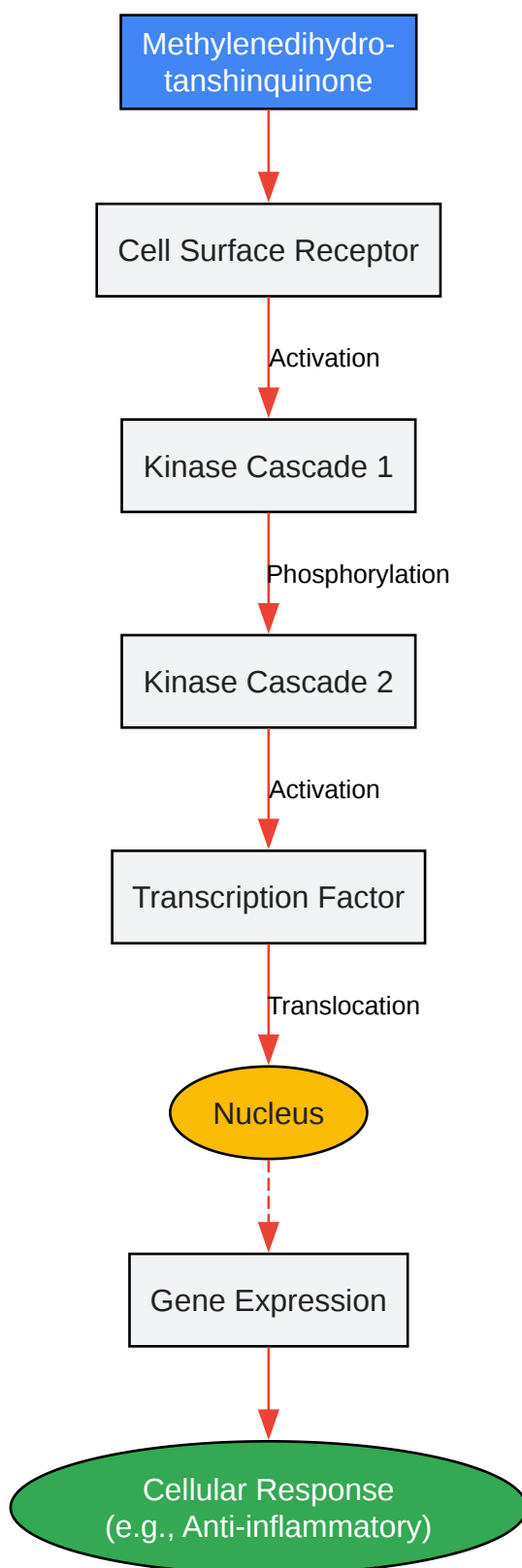
Parameter	Result
Retention Time	5.8 min
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98 - 102%

Visualizations



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Caption: Experimental workflow for the HPLC analysis of **Methylenedihydrotanshinquinone**.



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Caption: Hypothetical signaling pathway involving **Methylenedihydrotanshinquinone**.

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